3,5-Dihydroxy-4-methylbenzoic acid

Vue d'ensemble

Description

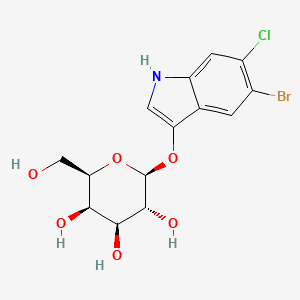

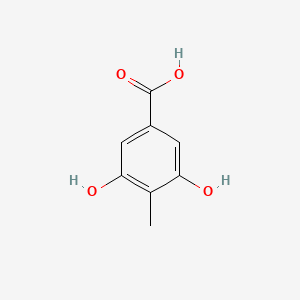

3,5-Dihydroxy-4-methylbenzoic acid: is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Mécanisme D'action

Mode of Action

It is hypothesized that it may interact with its targets through hydrogen bonding or other non-covalent interactions, given its hydroxyl groups .

Biochemical Pathways

The biochemical pathways affected by 3,5-Dihydroxy-4-methylbenzoic acid are currently unknown. It is possible that it may influence pathways related to oxidative stress or inflammation, given its structural similarity to other phenolic compounds .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

It is possible that it may exert antioxidant or anti-inflammatory effects, similar to other phenolic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3,5-dihydroxy-4-methyltoluene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. The use of catalysts such as palladium or platinum can facilitate the oxidation reactions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,5-Dihydroxy-4-methylbenzoic acid can undergo further oxidation to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form 3,5-dihydroxy-4-methylbenzyl alcohol using reducing agents like sodium borohydride.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification or etherification, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

Substitution: Alcohols or alkyl halides, acidic or basic catalysts.

Major Products:

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols.

Substitution: Esters, ethers.

Applications De Recherche Scientifique

Chemistry: 3,5-Dihydroxy-4-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Comparaison Avec Des Composés Similaires

3,4-Dihydroxybenzoic acid: Similar structure but lacks the methyl group.

4-Hydroxy-3-methoxybenzoic acid: Contains a methoxy group instead of a hydroxyl group.

3,5-Dihydroxybenzoic acid: Similar structure but lacks the methyl group.

Uniqueness: 3,5-Dihydroxy-4-methylbenzoic acid is unique due to the presence of both hydroxyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Propriétés

IUPAC Name |

3,5-dihydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRRXSZDSGYLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372708 | |

| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28026-96-2 | |

| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28026-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of 3,5-dihydroxy-4-methylbenzoic acid?

A: this compound has been isolated from various natural sources, including fungi like Penicillium rubrum [] and Penicillium janthinellium Biourge [], as well as from lichen [].

Q2: What are the potential applications of this compound in material science?

A: Research suggests that this compound can be used as a monomer in the synthesis of polyester membranes for reverse osmosis desalination. These membranes demonstrate excellent water permeability, high rejection of sodium chloride and boron, and remarkable resistance to chlorine degradation []. This application holds significant promise for improving water purification technologies.

Q3: How does the structure of this compound relate to its biological activity?

A: While this compound itself exhibits alpha-glucosidase inhibition, researchers have investigated the structure-activity relationship by synthesizing derivatives []. Bromination of related compounds, like methyl β-orsellinate, has led to derivatives with enhanced antimicrobial activity against specific bacterial strains []. This highlights the importance of structural modifications in influencing the biological activity of this class of compounds.

Q4: Are there efficient methods to synthesize this compound?

A: Yes, researchers have developed a five-step synthesis of this compound starting from tri-O-methylgallic acid []. This synthetic route allows for the controlled production of the compound for further research and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1333525.png)

![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)